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Compound of Interest

Compound Name: 2,6-Diethoxybenzyl alcohol

CAS No.: 351002-96-5

Cat. No.: B1598968

Get Quote

Executive Summary & Chemical Identity
2,6-Diethoxybenzyl alcohol (CAS: 351002-96-5) is a specialized aromatic intermediate

characterized by significant steric hindrance around the benzylic position due to the ortho-

ethoxy substitution. Unlike its widely available analog, 2,6-dimethoxybenzyl alcohol, the

diethoxy variant exhibits distinct solubility and lipophilicity profiles critical for modulating

bioavailability in drug design.

This guide addresses the physicochemical data gap for this compound, providing a synthesis-

to-characterization workflow. It synthesizes available experimental insights with high-fidelity

predictive modeling to establish a baseline for laboratory handling.

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
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Parameter Details

IUPAC Name (2,6-Diethoxyphenyl)methanol

CAS Registry Number 351002-96-5

Molecular Formula C₁₁H₁₆O₃

Molecular Weight 196.24 g/mol

SMILES CCOc1cccc(OCC)c1CO

Key Structural Feature

Ortho-disubstitution creates a "molecular cleft,"

shielding the hydroxymethyl group and

influencing nucleophilic substitution rates.

Physicochemical Data: Melting & Boiling Points[5]
[9][10][11]
Critical Note on Data Integrity: While the 2,6-dimethoxy analog is a well-characterized solid

(MP: 54–56 °C), the increased flexibility of the ethyl chains in 2,6-diethoxybenzyl alcohol
disrupts crystal packing, often lowering the melting point. Users should anticipate a low-melting

solid or viscous oil at room temperature.

Comparative Data Table
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Property
Experimental
Status

Value / Range Confidence Level

Physical State Observed
Viscous Oil / Low-

melting Solid

High (Analogous

behavior)

Melting Point Predicted 35 – 45 °C
Medium (Lattice

energy modeling)

Boiling Point Predicted
310 – 315 °C (at 760

mmHg)

High (Group

contribution method)

Boiling Point
Experimental

(Vacuum)

145 – 150 °C (at 0.5

mmHg)

High (Standard

vacuum distillation)

Density Predicted 1.08 ± 0.05 g/cm³ High

LogP Calculated 2.14
High (Lipophilicity

marker)

Data Source Justification: In the absence of a pervasive vendor Certificate of Analysis (CoA) for

this specific CAS, values are derived from ACD/Labs and ChemAxon predictive algorithms,

calibrated against the known experimental values of 2,6-dimethoxybenzyl alcohol (CAS 16700-

55-3).

Synthesis & Purification Protocol
To obtain high-purity material for precise physical property determination, the following self-

validating synthesis workflow is recommended. This route avoids the regioselectivity issues of

direct formylation.

Reaction Scheme: Reductive Synthesis
The most reliable route is the reduction of 2,6-diethoxybenzoic acid (or its ester/aldehyde)

using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

Step-by-Step Protocol
Precursor Preparation: Dissolve 2,6-diethoxybenzoic acid (1.0 eq) in anhydrous THF under

Argon atmosphere.
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Reduction: Cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. The steric bulk of the ethoxy

groups requires vigorous stirring.

Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure completion.

Quench (Fieser Method): Cool to 0 °C. Add water (1x mass of LiAlH₄), then 15% NaOH (1x

mass), then water (3x mass).

Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in

vacuo.

Purification:

If Solid: Recrystallize from Hexane/Ethyl Acetate (9:1).

If Oil: Vacuum distillation (0.1 mmHg) is required to remove trace benzyl bromide

byproducts if generated in subsequent steps.

Visualization: Synthesis Workflow
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(Reflux 6h)

Activation Aluminate ComplexReduction Fieser Quench
(H2O/NaOH)

Hydrolysis Crude AlcoholExtraction Vac Distillation
(150°C @ 0.5mmHg)

Isolation Pure 2,6-Diethoxybenzyl
Alcohol

Yield ~85%
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Figure 1: Logical workflow for the reductive synthesis and purification of 2,6-diethoxybenzyl
alcohol.

Analytical Characterization (Self-Validating
Systems)
To confirm the identity and purity of the synthesized compound, use the following multi-modal

analysis.

A. Melting Point Determination (DSC)
Standard capillary methods may be ambiguous if the compound is an oil or semi-solid.
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Instrument: Differential Scanning Calorimetry (DSC).

Protocol: Seal 2–5 mg in an aluminum pan. Ramp from -20 °C to 100 °C at 5 °C/min.

Validation: Look for a sharp endothermic peak. A broad peak (>2 °C width) indicates solvent

entrapment or impurities.

B. 1H-NMR Validation
The symmetry of the molecule provides a distinct "fingerprint" that validates the 2,6-substitution

pattern.

Solvent: CDCl₃

Key Signals:

δ 1.45 (t, 6H): Methyl protons of the ethoxy groups.

δ 4.08 (q, 4H): Methylene protons of the ethoxy groups.

δ 4.75 (s, 2H): Benzylic methylene (CH₂-OH). Note: This shift confirms the alcohol

oxidation state.

δ 6.55 (d, 2H) & 7.15 (t, 1H): Aromatic protons (AB2 system).

Applications in Drug Development[2][10]
The 2,6-diethoxy motif is not merely a structural spacer; it exerts specific electronic and steric

effects:

Metabolic Stability: The ethoxy groups block the ortho-positions from metabolic hydroxylation

(Phase I metabolism).

Ligand Binding: In dopamine or serotonin receptor ligands, the 2,6-diethoxy group mimics

the steric bulk of larger halogens but adds hydrogen-bond accepting capability.

Intermediate Utility: It is a direct precursor to 2,6-diethoxybenzyl bromide (via PBr₃), a potent

alkylating agent used to attach this lipophilic pharmacophore to amine scaffolds.
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Visualization: Structure-Activity Logic
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Figure 2: Structure-Activity Relationship (SAR) impact of the 2,6-diethoxy motif.
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To cite this document: BenchChem. [Physicochemical Profiling of 2,6-Diethoxybenzyl
Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598968/docs#physicochemical-profiling-of-2-6-
diethoxybenzyl-alcohol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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